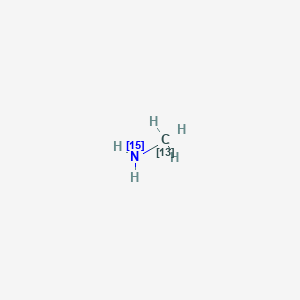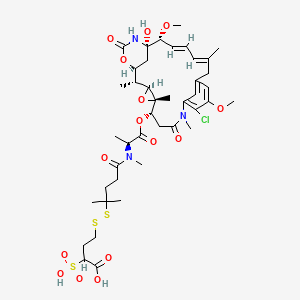![molecular formula C8H13F2N B3322479 6,6-Difluorospiro[2.5]octan-1-amine CAS No. 1461706-22-8](/img/structure/B3322479.png)
6,6-Difluorospiro[2.5]octan-1-amine
Descripción general
Descripción
6,6-Difluorospiro[2.5]octan-1-amine is a chemical compound with the molecular formula C8H13F2N . It is also known as 6,6-difluorospiro[2.5]octan-1-amine hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of 6,6-Difluorospiro[2.5]octan-1-amine consists of a total of 25 bonds, including 12 non-H bonds, 1 three-membered ring, 1 six-membered ring, and 1 primary amine (aliphatic) . The InChI code for this compound is 1S/C8H13F2N.ClH/c9-8(10)3-1-7(2-4-8)5-6(7)11;/h6H,1-5,11H2;1H .Physical And Chemical Properties Analysis
The molecular weight of 6,6-Difluorospiro[2.5]octan-1-amine is 197.66 . The compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Corrosion Inhibition
One notable application of spirocyclopropane derivatives, which are structurally similar to 6,6-Difluorospiro[2.5]octan-1-amine, is in the field of corrosion inhibition. For instance, Chafiq et al. (2020) studied the inhibition performances of certain spirocyclopropane derivatives for mild steel protection in acidic environments. They found that these compounds exhibit effective corrosion inhibition properties, which are attributed to the adsorption of these inhibitors on the metal surface. The study highlights the potential of such compounds in developing environmentally friendly corrosion inhibitors for industrial applications (Chafiq et al., 2020).
Synthetic Applications
In the realm of synthetic chemistry, the construction of complex molecular frameworks is a critical area of research. Zeng et al. (2019) reported a synthetic strategy for constructing 6,8-dioxabicyclo[3.2.1]octane frameworks, which are related to the 6,6-difluorospiro[2.5]octan-1-amine structure. These frameworks are prevalent in a broad spectrum of bioactive natural products, and the development of efficient methods for their construction is of significant interest. The reported methodology involves palladium-organo relay catalysis, highlighting the versatility of such compounds in facilitating complex synthetic transformations (Zeng et al., 2019).
Functionalization of Carbon Nanotubes
Gabriel et al. (2006) explored the functionalization of single-walled carbon nanotubes (SWCNTs) with various amines, including fluorinated amines. The study highlights the modification of SWCNTs to enhance their solubility and interaction with other materials, which is crucial for their application in nanotechnology and material science. The functionalization process involves chemical modifications that introduce amine groups to the SWCNTs, demonstrating the utility of such compounds in modifying the properties of nanomaterials (Gabriel et al., 2006).
Lipophilic Hydrogen Bond Donor
The difluoromethyl group is investigated for its role as a lipophilic hydrogen bond donor, which may serve as a bioisostere for hydroxyl, thiol, or amine groups. Zafrani et al. (2017) studied a series of difluoromethyl anisoles and thioanisoles, analyzing their druglike properties, hydrogen bonding, and lipophilicity. This research underscores the potential of fluorinated compounds, including those related to 6,6-difluorospiro[2.5]octan-1-amine, in drug design and development by leveraging their unique hydrogen bonding capabilities and lipophilicity (Zafrani et al., 2017).
Safety and Hazards
The safety information for 6,6-Difluorospiro[2.5]octan-1-amine indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Propiedades
IUPAC Name |
6,6-difluorospiro[2.5]octan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N/c9-8(10)3-1-7(2-4-8)5-6(7)11/h6H,1-5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYXMWOXTRIDCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC12CC2N)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Difluorospiro[2.5]octan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine](/img/structure/B3322432.png)
![2-(4-(2-amino-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)piperazin-1-yl)ethanol](/img/structure/B3322435.png)





![[3-(Trifluoromethyl)cyclobutyl]methanamine](/img/structure/B3322482.png)

